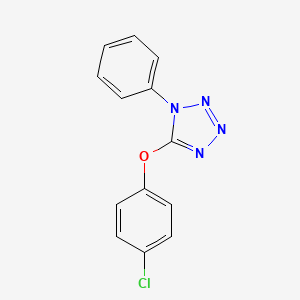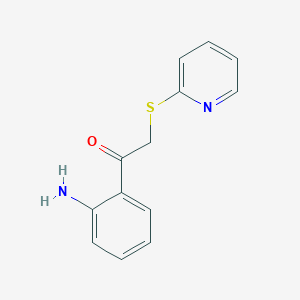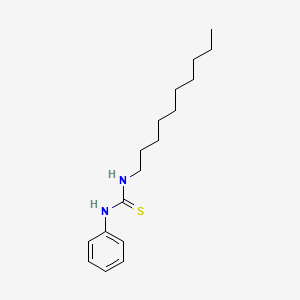![molecular formula C11H9ClF6N2O B11490449 N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide](/img/structure/B11490449.png)
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s chemical formula is C14H10Cl2N2O2.
- It is characterized by its aromatic nature due to the presence of 10 π-electrons in the indole ring.
- Physically, it appears as a crystalline, colorless substance with a specific odor.
- The indole scaffold is present in several synthetic drug molecules, including lysergic acid diethylamide (LSD) and certain alkaloids from plants .
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide: is a synthetic compound with a complex structure. It contains an indole nucleus, which is an important heterocyclic system found in various bioactive molecules.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide are not readily available in the literature. researchers often explore various synthetic pathways to create indole derivatives.
- Industrial production methods may involve modifications of existing synthetic routes or novel approaches, but detailed information is proprietary and not publicly accessible.
Chemical Reactions Analysis
- Common types of reactions include electrophilic substitution, oxidation, and reduction.
- Reagents and conditions depend on the specific reaction. For example:
- Electrophilic substitution: Nitration, halogenation, or Friedel-Crafts reactions.
- Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
- Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2).
- Major products formed from these reactions can vary based on the substituents and reaction conditions.
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide: can undergo various reactions due to its indole structure.
Scientific Research Applications
N-{2-[(3-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}acetamide:
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While specific comparisons are challenging without direct analogs, we can highlight its uniqueness within the indole family.
- Similar compounds may include other indole derivatives, such as tryptophan, indole-3-acetic acid, and various pharmaceuticals containing the indole scaffold.
Properties
Molecular Formula |
C11H9ClF6N2O |
|---|---|
Molecular Weight |
334.64 g/mol |
IUPAC Name |
N-[2-(3-chloroanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide |
InChI |
InChI=1S/C11H9ClF6N2O/c1-6(21)19-9(10(13,14)15,11(16,17)18)20-8-4-2-3-7(12)5-8/h2-5,20H,1H3,(H,19,21) |
InChI Key |
WHDPXTILYIFUGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(1-adamantylamino)carbonyl]phenyl}-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxamide](/img/structure/B11490368.png)
![3-(4-Fluorophenyl)-7-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490376.png)
![2,6-difluoro-N-({4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}carbamoyl)benzamide](/img/structure/B11490377.png)
![3,5-dimethoxy-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B11490383.png)
![1-[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine](/img/structure/B11490391.png)

![1-Naphthalen-1-yl-3-[2-(4-phenylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]urea](/img/structure/B11490395.png)

![ethyl 2-{[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]amino}-1,3-benzothiazole-6-carboxylate](/img/structure/B11490419.png)
![3-(3,4-dimethoxyphenyl)-N-[4-(1H-pyrrol-1-yl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490424.png)
![2-Amino-1-(2-chloropyridin-3-yl)-4-[5-methyl-4-(morpholin-4-ylmethyl)thiophen-2-yl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11490428.png)
![3-[4-(trifluoromethyl)phenyl]-N-[(3,4,5-trimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11490433.png)
![7-Chloro-4-[(4-nitrobenzyl)sulfanyl]quinoline](/img/structure/B11490450.png)

